molecular formula C9H10N2O B8475920 1-Methyl-4-(pyridin-3-yl)azetidin-2-one

1-Methyl-4-(pyridin-3-yl)azetidin-2-one

Cat. No.: B8475920
M. Wt: 162.19 g/mol
InChI Key: CDNDVTGALBNSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(pyridin-3-yl)azetidin-2-one is a synthetically valuable monocyclic β-lactam (2-azetidinone) building block. The compound features a fusion of an azetidin-2-one core, a privileged structure in medicinal chemistry, with a pyridin-3-yl moiety, enhancing its potential for drug discovery and material science applications. The β-lactam ring is a well-known scaffold not only for its classic antibacterial properties but also for its growing significance in other therapeutic areas, such as neurodegenerative diseases and coagulation therapy . Furthermore, β-lactams serve as versatile synthetic intermediates for preparing diverse nitrogen-containing compounds, including β-amino acids and β-amino alcohols . The incorporation of the pyridine ring, a common feature in FDA-approved drugs, often improves water solubility and influences the pharmacodynamic profile of the molecule, making it a highly desirable attribute in the design of new bioactive agents . This combination of structural features makes this compound a compound of significant interest for researchers developing new synthetic methodologies, probing novel biological pathways, and creating hybrid molecules with synergistic activities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-methyl-4-pyridin-3-ylazetidin-2-one

InChI

InChI=1S/C9H10N2O/c1-11-8(5-9(11)12)7-3-2-4-10-6-7/h2-4,6,8H,5H2,1H3

InChI Key

CDNDVTGALBNSLW-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC1=O)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One and Its Structural Analogs

Retrosynthetic Analysis and Strategic Precursors for 1-Methyl-4-(pyridin-3-yl)azetidin-2-one Synthesis

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most common and direct approach involves the formation of the four-membered ring through a [2+2] cycloaddition reaction. This leads to two primary strategic precursors: an imine and a ketene (B1206846).

Specifically, the target molecule can be disconnected at the N1-C2 and C3-C4 bonds, which points to a convergent synthesis from two key building blocks:

Imine Precursor: An imine derived from 3-pyridinecarboxaldehyde (B140518) and methylamine (B109427). This component provides the N1-methyl and C4-(pyridin-3-yl) substituents.

Ketene Precursor: A ketene, which can be generated in situ from a suitable carboxylic acid derivative, such as an acyl chloride. For the synthesis of the parent 4-(pyridin-3-yl)azetidin-2-one (B8552952), a simple ketene can be used, while for more complex analogs, substituted ketenes would be employed.

Alternatively, a disconnection at the N1-C4 and C2-C3 bonds might suggest other cycloaddition strategies, though the ketene-imine approach is the most established for this class of compounds. Another retrosynthetic strategy involves the derivatization of a pre-formed azetidinone core, where the pyridin-3-yl group is introduced at the C4 position or the methyl group is added to the N1 position in a later synthetic step.

Target MoleculeRetrosynthetic DisconnectionKey Precursors
This compound[2+2] CycloadditionN-(pyridin-3-ylmethylene)methanamine and a ketene precursor (e.g., acetyl chloride)
This compoundN-Alkylation4-(pyridin-3-yl)azetidin-2-one and a methylating agent (e.g., methyl iodide)

Cycloaddition Approaches to the Azetidinone Ring Formation

The formation of the azetidinone ring is most efficiently achieved through [2+2] cycloaddition reactions. Among these, the Staudinger ketene-imine cycloaddition is the most prominent and widely utilized method.

The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, involves the reaction of a ketene with an imine to form a β-lactam. bohrium.com This reaction is a powerful tool for the synthesis of a wide variety of substituted azetidin-2-ones. nih.gov

For the synthesis of this compound, the reaction would proceed between an N-methyl imine of 3-pyridinecarboxaldehyde and a ketene, typically generated in situ. The imine, N-(pyridin-3-ylmethylene)methanamine, can be readily prepared by the condensation of 3-pyridinecarboxaldehyde and methylamine. The ketene is often generated from an acyl chloride, such as acetyl chloride, in the presence of a tertiary amine base like triethylamine. nih.gov

The mechanism of the Staudinger cycloaddition is believed to proceed through a zwitterionic intermediate, formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. bohrium.com Subsequent ring closure of this intermediate yields the azetidinone ring. The stereochemical outcome of the reaction can be influenced by the nature of the substituents on both the ketene and the imine.

Reactant 1 (Imine)Reactant 2 (Ketene Precursor)BaseProduct
N-(pyridin-3-ylmethylene)methanamineAcetyl chlorideTriethylamineThis compound

While the Staudinger reaction is the most common method, other [2+2] cycloaddition strategies can also be employed for the synthesis of the azetidinone ring. One such alternative is the reaction of an isocyanate with an alkene. However, this approach is generally less common for the synthesis of 4-aryl substituted azetidinones and often requires specific activation of the alkene or isocyanate.

Another variation is the Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone with a terminal alkyne to produce a β-lactam. For the synthesis of this compound, this would require a nitrone derived from methylamine and an alkyne bearing a pyridin-3-yl group.

Derivatization Strategies from Pre-formed Azetidinone Cores to Access this compound

An alternative synthetic route to this compound involves the modification of a pre-existing azetidinone ring. This approach can be advantageous if a suitable azetidinone precursor is readily available.

One such strategy is the N-methylation of 4-(pyridin-3-yl)azetidin-2-one. The parent azetidinone can be synthesized via a Staudinger reaction between the imine of 3-pyridinecarboxaldehyde and a suitable ketene precursor where the imine nitrogen is unprotected or carries a readily cleavable protecting group. Subsequent N-methylation can be achieved using various methylating agents. eurekaselect.com Common reagents for N-methylation include methyl iodide, dimethyl sulfate, and dimethyl carbonate. researchgate.netresearchgate.net The choice of base and solvent is crucial to ensure selective N-methylation over potential O-alkylation of the amide oxygen. scientificupdate.com For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a common practice for the deprotonation of the amide nitrogen, followed by the addition of the methylating agent. mdpi.com

Starting MaterialReagentConditionsProduct
4-(pyridin-3-yl)azetidin-2-oneMethyl iodideNaH, THFThis compound
4-(pyridin-3-yl)azetidin-2-oneDimethyl sulfateK2CO3, AcetoneThis compound
4-(pyridin-3-yl)azetidin-2-oneDimethyl carbonateTMEDA (catalyst)This compound

Asymmetric Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure β-lactams is of significant importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed for the asymmetric synthesis of azetidinones, which can be broadly categorized into the use of chiral auxiliaries and catalytic asymmetric approaches.

Chiral Auxiliaries: A widely used method for asymmetric induction is the temporary incorporation of a chiral auxiliary into one of the reactants. wikipedia.org In the context of the Staudinger reaction, a chiral auxiliary can be attached to either the imine or the ketene precursor. For example, an imine can be prepared from a chiral amine, which then directs the stereochemical outcome of the cycloaddition. After the formation of the β-lactam ring, the chiral auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including the synthesis of β-lactams. researchgate.netresearchgate.netcolab.ws

Catalytic Asymmetric Approaches: In recent years, significant progress has been made in the development of catalytic asymmetric methods for β-lactam synthesis. acs.org These methods offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Chiral Lewis acids or organocatalysts can be used to catalyze the Staudinger ketene-imine cycloaddition enantioselectively. These catalysts can activate the imine or the ketene and create a chiral environment that favors the formation of one enantiomer of the product over the other.

Asymmetric StrategyDescriptionKey Components
Chiral AuxiliaryA chiral molecule is temporarily attached to a reactant to control the stereochemistry of the reaction. It is removed in a subsequent step.Evans oxazolidinones, pseudoephedrine, etc. wikipedia.orgresearchgate.net
Catalytic AsymmetricA small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Chiral Lewis acids, chiral organocatalysts. acs.org

Resolution Techniques for Stereoisomers of this compound

The C4 position of this compound is a stereocenter. Consequently, non-stereoselective synthetic routes will produce a racemic mixture of two enantiomers: (R)-1-methyl-4-(pyridin-3-yl)azetidin-2-one and (S)-1-methyl-4-(pyridin-3-yl)azetidin-2-one. As the biological activity of chiral molecules often resides in a single enantiomer, the separation of these stereoisomers—a process known as chiral resolution—is critical. Several techniques can be applied to resolve the enantiomers of this compound.

Classical Resolution via Diastereomeric Salt Formation This is the most traditional method for resolving racemates. wikipedia.orgchemeurope.com It involves reacting the racemic azetidinone, if it possesses an acidic or basic functional group, or a suitable precursor, with a chiral resolving agent. For instance, if a precursor carboxylic acid is used, it can be reacted with a chiral amine like brucine (B1667951) or (+)-cinchotoxine to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, most notably solubility, which allows one to be selectively crystallized from a suitable solvent system. wikipedia.org After separation, the chiral auxiliary is removed, yielding the pure enantiomer.

Enzymatic Kinetic Resolution Enzymatic methods offer high selectivity under mild conditions. Kinetic resolution relies on an enzyme, typically a lipase (B570770) or protease, that selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much higher rate than the other. researchgate.netnih.gov For example, a precursor to this compound, such as a 4-(pyridin-3-yl)azetidin-2-one with a hydrolyzable group, could be subjected to lipase-catalyzed hydrolysis. One enantiomer would be converted to a new product while the other remains unreacted, allowing for their separation. Pseudomonas fluorescens lipase has been shown to be effective in the kinetic resolution of 4-acetoxy-azetidin-2-one. researchgate.net This approach is highly efficient, often yielding products with excellent enantiomeric excess. researchgate.net

Chiral Chromatography High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. pensoft.netnih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are particularly effective for a broad range of compounds, including alkaloids containing pyridine (B92270) rings. pensoft.netnih.govresearchgate.net The racemic mixture of this compound would be passed through the column, and the two enantiomers would elute at different times, allowing for their collection as separate, enantiomerically pure fractions.

Table 1: Hypothetical Chiral HPLC Resolution Parameters for this compound

ParameterCondition
ColumnChiralpak AD-H (Amylose derivative)
Mobile PhaseHexane/Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. atiner.grnih.gov The synthesis of this compound can be designed or modified to align with these principles.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives focus on reducing or eliminating these solvents.

Solvent-Free Synthesis: The Staudinger [2+2] cycloaddition, a primary method for forming the β-lactam ring, can be adapted to solvent-free conditions. mdpi.comnih.gov This often involves microwave irradiation, which can accelerate the reaction, reduce reaction times, and improve yields. encyclopedia.pubaip.org The reaction between an appropriate ketene (or ketene precursor) and the imine N-methyl-1-(pyridin-3-yl)methanimine could be performed by mixing the neat reactants, potentially with a solid support like silica, and irradiating them in a microwave reactor. nih.govencyclopedia.pub

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactants often have low solubility in water, techniques such as using surfactants or co-solvents can facilitate reactions. Syntheses of azetidinone analogs have been successfully developed using sonication in aqueous media or by employing molecular sieves, which avoids the need for azeotropic distillation with toxic solvents like benzene. researchgate.netamanote.com

Green synthesis emphasizes atom economy—maximizing the incorporation of atoms from the starting materials into the final product. nih.gov Catalytic methods are central to achieving this goal.

Atom Economy: The Staudinger cycloaddition is inherently atom-economical, as it involves the direct addition of the ketene and imine components to form the azetidin-2-one (B1220530) ring with no byproducts. mdpi.comrsc.org

Catalytic Approaches: The use of catalysts, rather than stoichiometric reagents, reduces waste and can enhance reaction rates and selectivity. For the synthesis of β-lactams, various catalytic systems have been developed. Lewis acids like Scandium(III) triflate can catalyze the condensation between imines and silyl (B83357) ketene thioacetals under solvent-free conditions. nih.gov Organocatalysts, such as cinchona alkaloids (e.g., benzoylquinine), have been employed to achieve asymmetric synthesis of β-lactams, directly producing an enantiomerically enriched product and reducing the need for downstream resolution. nih.govillinois.edu Transition-metal catalysts based on copper or rhodium have also been utilized for intramolecular C-H amidation to form the β-lactam ring, representing an alternative and highly efficient synthetic strategy. organic-chemistry.orgthieme-connect.com

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Azetidin-2-ones

ParameterTraditional Approach (e.g., Staudinger)Green Approach
SolventChlorinated solvents (CH₂Cl₂), BenzeneWater, Ethanol, or Solvent-free
BaseStoichiometric triethylamineCatalytic base or solid-supported catalyst
Energy SourceConventional heating (reflux) for hoursMicrowave or sonication for minutes
Waste GenerationTriethylammonium salt, solvent wasteMinimal, recyclable catalyst, less solvent waste

Flow Chemistry and Continuous Synthesis Paradigms for this compound

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved reproducibility, and easier scalability. uniba.itnih.gov The synthesis of azetidine (B1206935) and azetidinone cores is well-suited to this technology.

A continuous flow synthesis of this compound could be designed based on the Staudinger reaction. In a typical setup, two separate streams—one containing a ketene precursor (e.g., an acyl chloride and a non-nucleophilic base) and the other containing the imine (N-methyl-1-(pyridin-3-yl)methanimine)—would be pumped into a T-mixer. uniba.itresearchgate.net From the mixer, the combined stream would enter a heated or cooled microreactor coil where the [2+2] cycloaddition occurs within a short residence time (seconds to minutes). The output stream containing the product could then be directed to in-line purification modules or collected for workup. This approach allows for the safe handling of highly reactive intermediates like ketenes and enables rapid optimization of reaction conditions. uniba.it

Parallel Synthesis and Combinatorial Library Generation of this compound Derivatives

Parallel synthesis and combinatorial chemistry are powerful tools in drug discovery for rapidly generating large numbers of structurally related compounds (libraries) for biological screening. uniroma1.itnih.gov The azetidin-2-one scaffold is an excellent template for library generation due to the multiple points of diversity that can be readily introduced.

Starting from the core structure of this compound, a combinatorial library can be designed by systematically varying the substituents at different positions of the ring.

Diversity at C4: The substituent at the C4 position is derived from an aldehyde or ketone used to form the initial imine. By using a collection of different pyridine- and other heteroaryl-aldehydes in a parallel synthesis array, a library of C4-substituted analogs can be created.

Diversity at N1: The N1 substituent comes from the amine used to form the imine. While the target compound has a methyl group, a library could be built using various primary amines (e.g., alkyl, benzyl, aryl amines).

Diversity at C3: The substituents at the C3 position are introduced via the ketene component. Using a range of substituted acetyl chlorides (e.g., phenoxyacetyl chloride, acetoxyacetyl chloride) as ketene precursors would generate a library with diverse functionalities at C3. encyclopedia.pub

This approach allows for the efficient exploration of the chemical space around the parent compound, which can be crucial for identifying derivatives with improved properties. nih.gov

Table 3: Example of a Combinatorial Library Design Based on the Azetidin-2-one Scaffold

Scaffold PositionBuilding Block (R Group)Example Substituents
N1 (from Amine)-CH₃, -CH₂CH₃, -CH₂Ph
C4 (from Aldehyde)pyridin-3-yl, pyridin-4-yl, pyrimidin-5-yl
C3 (from Acyl Chloride)-H, -OPh, -OAc

Chemical Reactivity and Derivatization Studies of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One

Reactions Pertaining to the Azetidinone Ring System of 1-Methyl-4-(pyridin-3-yl)azetidin-2-one

The β-lactam ring is characterized by significant ring strain, which makes the amide bond within it highly susceptible to cleavage by nucleophiles. This reactivity is the cornerstone of the biological activity of β-lactam antibiotics, which act by acylating bacterial transpeptidase enzymes. globalresearchonline.netnih.gov

The most fundamental reaction of the azetidinone ring is its opening via nucleophilic attack at the carbonyl carbon. This process relieves the inherent ring strain. globalresearchonline.net The amide bond of the β-lactam is hydrolyzed by β-lactamase enzymes, which is a primary mechanism of bacterial resistance. nih.gov

Hydrolysis: In the presence of acid or base, the β-lactam ring is expected to undergo hydrolysis to yield the corresponding β-amino acid, N-methyl-3-amino-3-(pyridin-3-yl)propanoic acid. The rate of this reaction is influenced by pH and temperature.

Aminolysis and Alcoholysis: Reaction with amines or alcohols would lead to the formation of the corresponding amides or esters of N-methyl-3-amino-3-(pyridin-3-yl)propanoic acid.

The table below illustrates the expected products from controlled ring-opening reactions.

NucleophileReagent ExampleExpected Product
WaterH₂O / H⁺ or OH⁻N-methyl-3-amino-3-(pyridin-3-yl)propanoic acid
AmineR-NH₂N¹,N³-disubstituted-3-amino-3-(pyridin-3-yl)propanamide
AlcoholR-OH / H⁺Alkyl N-methyl-3-amino-3-(pyridin-3-yl)propanoate

While less common than ring-opening, transformations that alter the size of the azetidinone ring are known in β-lactam chemistry. These reactions often require specific reagents or photochemical conditions. For instance, photochemical reactions have been shown to induce ring contraction in certain heterocyclic systems. nih.gov Ring expansion methodologies have also been developed for other nitrogen-containing heterocycles, often involving multi-step sequences. nih.gov Specific studies on this compound are not available, but such transformations represent a potential avenue for creating novel molecular scaffolds.

Functionalization and Modification of the Pyridin-3-yl Moiety in this compound

The pyridin-3-yl group can undergo functionalization common to pyridine (B92270) chemistry. As an electron-deficient aromatic ring, it is generally resistant to electrophilic aromatic substitution unless activated. researchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This modification can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

Electrophilic Substitution: Direct electrophilic substitution (e.g., nitration, halogenation) on the pyridine ring is challenging due to its electron-deficient nature. researchgate.net Reactions, if they occur, would likely require harsh conditions.

Nucleophilic Substitution: Nucleophilic aromatic substitution is generally difficult on pyridine unless a good leaving group is present at the 2- or 4-position. For the 3-substituted pyridine moiety, such reactions are not typically favored.

The table below outlines potential modifications of the pyridin-3-yl group.

Reaction TypeReagent ExamplePotential Product
N-Oxidationm-CPBA1-Methyl-4-(1-oxo-pyridin-1-ium-3-yl)azetidin-2-one
HalogenationBr₂ / FeBr₃Bromo-substituted pyridinyl derivative (requires harsh conditions)

Chemical Transformations at the N1-Methyl Position of this compound

The N1-methyl group is generally unreactive. However, transformations involving this position are conceivable, primarily through demethylation to the corresponding N-H β-lactam. This transformation can be challenging and may require specific reagents known for N-demethylation. The resulting N-unsubstituted β-lactam could then be subjected to various N-alkylation or N-acylation reactions to introduce different substituents at the nitrogen atom, allowing for the synthesis of a library of analogues.

Stereoselective Transformations and Epimerization Studies of this compound

The C4 carbon of the azetidinone ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers.

Stereoselective Synthesis: The synthesis of β-lactams can be controlled to favor one stereoisomer over another. The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a common method where stereoselectivity can be influenced by reaction conditions, solvents, and the nature of the substituents. mdpi.comniscpr.res.in For example, the choice of base and solvent polarity can affect the ratio of cis and trans isomers in certain β-lactam syntheses.

Epimerization: The proton at the C4 position is adjacent to a carbonyl group, making it potentially acidic. Under basic conditions, this proton could be abstracted to form an enolate intermediate. Reprotonation of this intermediate can lead to epimerization, converting one enantiomer into the other or creating a racemic mixture. Studies on related β-lactams have shown that epimerization can be achieved using mild bases like potassium carbonate (K₂CO₃). niscpr.res.in

Conjugation Strategies and Bioconjugation Handle Integration on this compound

To be used as a probe in biological systems or for targeted delivery, this compound would need to be conjugated to other molecules, such as peptides, proteins, or fluorescent dyes. This requires the introduction of a "handle" — a functional group suitable for bioconjugation reactions.

Modification of the Pyridine Ring: A common strategy would be to first synthesize a derivative of the pyridine ring that contains a suitable functional group (e.g., a carboxylic acid, amine, or alkyne). For instance, if a derivative with a carboxyl group on the pyridine ring were synthesized, it could be activated (e.g., as an NHS ester) and reacted with amine groups on a biomolecule.

Modification at the N1-Position: Alternatively, if the N1-methyl group were replaced with a functionalized alkyl chain (e.g., a propargyl group for click chemistry or a carboxyalkyl group for amide coupling), this would provide a direct site for conjugation without altering the core pharmacophore.

The table below summarizes potential strategies for integrating bioconjugation handles.

Position of ModificationFunctional Handle IntroducedPotential Conjugation Chemistry
Pyridin-3-yl moietyCarboxylic acid (-COOH)Amide bond formation (e.g., EDC/NHS coupling)
Pyridin-3-yl moietyAlkyne or AzideCopper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
N1-position (replacing methyl)Alkyl chain with a terminal amineAmide bond formation, isothiocyanate coupling
N1-position (replacing methyl)Alkyl chain with a terminal alkyneClick Chemistry

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments provides a complete picture of the atomic framework of 1-Methyl-4-(pyridin-3-yl)azetidin-2-one.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The N-methyl group is expected to appear as a sharp singlet. The protons of the azetidin-2-one (B1220530) (β-lactam) ring form a characteristic pattern, with the methine proton at C4 coupled to the two diastereotopic methylene protons at C3. The protons of the 3-substituted pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns typical of this aromatic system.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The most downfield signal corresponds to the carbonyl carbon of the β-lactam ring, a key identifier for this class of compounds nih.gov. The carbons of the pyridine ring appear in the aromatic region, while the azetidinone ring carbons and the N-methyl carbon are observed in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures and established chemical shift principles.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Azetidin-2-one Ring
C2 (C=O) - ~168.5
C3 (-CH₂-) ~3.05 (dd, J ≈ 15.5, 2.5 Hz, 1H), ~3.40 (dd, J ≈ 15.5, 5.5 Hz, 1H) ~44.2
C4 (-CH-) ~4.80 (dd, J ≈ 5.5, 2.5 Hz, 1H) ~58.0
N-Methyl Group
N-CH₃ ~2.85 (s, 3H) ~28.1
Pyridine Ring
C2' ~8.60 (d, J ≈ 2.0 Hz, 1H) ~149.5
C3' - ~135.8
C4' ~7.75 (dt, J ≈ 8.0, 2.0 Hz, 1H) ~134.7
C5' ~7.30 (dd, J ≈ 8.0, 5.0 Hz, 1H) ~123.9

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, key correlations would be observed between the C4 proton and the two C3 protons of the azetidinone ring. Within the pyridine ring, correlations are expected between H5' and H4', as well as between H5' and H6'.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to their directly attached carbons, confirming the assignment of each C-H bond. columbia.edu For instance, the signal for the N-methyl protons would correlate with the N-methyl carbon signal, and each aromatic proton of the pyridine ring would correlate to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique elucidates long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments. columbia.edu Key expected HMBC correlations include:

The N-methyl protons to the carbonyl carbon (C2) and the methine carbon (C4).

The C4 proton to the pyridine carbons C2' and C4'.

The pyridine proton H2' to the azetidinone-linked carbon C3' and to C4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. Spatial proximity between the C4 proton of the azetidinone ring and the H2' and H4' protons of the pyridine ring would be expected, confirming the orientation of the pyridine substituent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. nih.gov For this compound, the molecular formula is C₁₀H₁₂N₂O.

Calculated Exact Mass: 176.09496 Da

Experimental Mass: An experimental value obtained via HRMS (e.g., using ESI-TOF or Orbitrap analyzers) that matches the calculated mass to within a few parts per million (ppm) would confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of product ions. This pattern provides valuable structural information, confirming the connectivity of the molecule. The β-lactam ring is known to undergo characteristic cleavage patterns. nih.govnih.gov

A plausible fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 177.1022) would involve initial cleavage of the strained azetidinone ring. Common fragmentation routes include the cleavage of the C2-C3 and N1-C4 bonds or the N1-C2 and C3-C4 bonds.

Table 2: Predicted MS/MS Fragmentation of [C₁₀H₁₂N₂O + H]⁺ Fragmentation pathways are proposed based on the known chemistry of β-lactam compounds.

m/z Proposed Fragment Proposed Neutral Loss
177.1022 [M+H]⁺ -
134.0862 [C₈H₁₀N]⁺ C₂H₃NO (ketene + NH)
120.0651 [C₇H₆NO]⁺ C₃H₇N (N-methylpropanimine)
106.0651 [C₇H₈N]⁺ C₃H₅NO (azetidinone ring fragment)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint. nih.govresearchgate.net

The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the β-lactam ring. Due to significant ring strain, this band appears at a characteristically high frequency, typically in the range of 1730–1770 cm⁻¹. nih.govresearchgate.net This high wavenumber is a hallmark of the four-membered lactam ring. wikipedia.org

Raman spectroscopy would complement the IR data, with strong signals often observed for the symmetric vibrations of the pyridine ring.

Table 3: Key Predicted Vibrational Modes for this compound Frequencies are typical for the specified functional groups.

Vibrational Mode Technique Predicted Frequency (cm⁻¹) Description
C-H Stretch (Aromatic) IR / Raman 3100 - 3000 Pyridine C-H bonds
C-H Stretch (Aliphatic) IR / Raman 3000 - 2850 Azetidinone and methyl C-H bonds
C=O Stretch (β-Lactam) IR (strong) 1770 - 1730 Carbonyl of the four-membered ring
C=C, C=N Stretch IR / Raman 1600 - 1450 Pyridine ring skeletal vibrations

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While specific experimental data for this compound is not publicly available, a crystallographic analysis would be essential to confirm its absolute structure.

The analysis would focus on several key features:

β-Lactam Ring Geometry: The four-membered ring is expected to be nearly planar, but deviations from planarity, indicative of ring strain, would be quantified.

Relative Stereochemistry: The orientation of the pyridine ring relative to the azetidinone ring would be definitively established.

Conformation: The preferred rotational position (torsional angles) of the pyridine ring with respect to the C4-C3' bond would be determined.

Conformational Preferences and Intermolecular Interactions in Crystalline this compound

While specific crystallographic data for this compound is not extensively documented in publicly available literature, the conformational preferences and intermolecular interactions can be inferred from studies on analogous 4-substituted azetidin-2-one structures.

The β-lactam ring, the core of the azetidin-2-one moiety, is generally found to be nearly planar. However, slight puckering is common, with the nitrogen atom often deviating from the plane formed by the other three carbon atoms of the ring. The degree of this puckering is influenced by the nature and steric bulk of the substituents at the N1 and C4 positions. For this compound, the methyl group at N1 and the pyridin-3-yl group at C4 will dictate the precise conformation of the four-membered ring. It is anticipated that the pyridin-3-yl group can adopt various orientations relative to the azetidinone ring, governed by the torsion angle between the two ring systems. The final solid-state conformation will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

In the crystalline lattice, non-covalent interactions play a pivotal role in dictating the packing of molecules. For compounds containing aromatic rings and carbonyl groups, such as this compound, several types of intermolecular interactions are expected. These include:

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be significant. The hydrogen atoms of the methyl group, the azetidinone ring, and the pyridine ring can act as donors, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors.

Dipole-Dipole Interactions: The polar nature of the amide bond in the β-lactam ring and the C-N bonds will result in dipole-dipole interactions, further influencing the arrangement of molecules in the crystal.

Based on studies of similar heterocyclic compounds, these weak interactions often lead to the formation of supramolecular architectures, such as chains, sheets, or three-dimensional networks. A hypothetical representation of potential intermolecular interactions is provided in the table below.

Interaction TypeDonorAcceptorPotential Geometric Features
Weak C-H···O Hydrogen BondC-H (methyl, azetidinone, pyridine)O (carbonyl)Formation of dimeric motifs or extended chains
Weak C-H···N Hydrogen BondC-H (methyl, azetidinone)N (pyridine)Linking of molecules into supramolecular arrays
π-π StackingPyridine ringPyridine ringOffset or parallel-displaced stacking

Chiroptical Methods for Absolute Configuration Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

This compound possesses a chiral center at the C4 position of the azetidinone ring, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The determination of the absolute configuration of a specific enantiomer is a critical aspect of its characterization, particularly for applications in medicinal chemistry. Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for this purpose.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength and exhibits positive or negative peaks (known as Cotton effects) in the regions of electronic transitions of the molecule's chromophores. For this compound, the principal chromophores are the amide group in the β-lactam ring and the pyridin-3-yl group.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays this rotation, and similar to CD, the presence of chromophores in a chiral environment leads to characteristic Cotton effects.

In the absence of experimentally obtained CD or ORD spectra for this compound, the determination of its absolute configuration would rely on a comparative approach involving quantum chemical calculations. The general methodology is as follows:

Computational Modeling: The three-dimensional structures of both the (R) and (S) enantiomers of the molecule are modeled using computational methods, such as Density Functional Theory (DFT).

Spectrum Prediction: For each enantiomer, the theoretical CD and ORD spectra are calculated using time-dependent DFT (TD-DFT).

Comparison with Experimental Data: The experimentally measured CD or ORD spectrum of a synthesized enantiomerically pure sample is then compared with the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration.

The predicted chiroptical properties are highly sensitive to the conformation of the molecule. Therefore, accurate conformational analysis is a prerequisite for reliable prediction of CD and ORD spectra. The table below outlines the key aspects of using chiroptical methods for the absolute configuration determination of this compound.

Chiroptical MethodPrincipleKey ChromophoresExpected Spectral Features
Circular Dichroism (CD)Differential absorption of circularly polarized lightAmide (n → π* and π → π* transitions), Pyridine (π → π* transitions)Cotton effects corresponding to the electronic transitions of the chromophores.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelengthAmide and PyridineCotton effects in the regions of absorption of the chromophores.

The sign and magnitude of the Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center. Therefore, the combination of experimental chiroptical spectroscopy and theoretical calculations provides a robust and reliable method for the assignment of the absolute configuration of this compound.

Computational Chemistry and Molecular Modeling Studies of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a compound like 1-Methyl-4-(pyridin-3-yl)azetidin-2-one, these methods provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis of this compound

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is typically achieved using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found.

Upon reaching the optimized geometry, a wealth of information about the molecule's electronic structure can be extracted. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability. The MEP map would reveal the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Geometrical and Electronic Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

ParameterValue
Total Energy (Hartree)Data not available
Dipole Moment (Debye)Data not available
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Bond Length (C=O) (Å)Data not available
Bond Length (N-C=O) (Å)Data not available
Bond Angle (C-N-C) (°)Data not available

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from such a study. Actual values would require specific calculations to be performed.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are also powerful tools for predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for assigning experimental NMR spectra and confirming the structure of newly synthesized compounds.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of this compound. This analysis helps in identifying the characteristic vibrational modes of the molecule, such as the stretching frequency of the β-lactam carbonyl group, which is a key feature of the azetidin-2-one (B1220530) ring. Theoretical spectra can be compared with experimental data to confirm the molecular structure and bonding.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Value
¹H NMR Chemical Shift (ppm) - N-CH₃Data not available
¹³C NMR Chemical Shift (ppm) - C=OData not available
IR Vibrational Frequency (cm⁻¹) - C=O stretchData not available

Note: The data in this table is hypothetical and for illustrative purposes. Specific calculations are needed to obtain actual predicted values.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the bond connecting the azetidinone and pyridine (B92270) rings allows for the existence of different spatial arrangements, or conformations. A conformational analysis would systematically explore these possibilities to identify the most stable conformers. This is typically done by rotating the dihedral angle between the two rings and calculating the energy at each step.

The results of this analysis can be visualized as a potential energy surface (PES), which plots the energy of the molecule as a function of one or more geometric parameters. The PES would reveal the global minimum energy conformation, as well as any local minima and the energy barriers between them. Understanding the conformational preferences of this compound is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Docking Simulations with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this would involve identifying potential biological targets, such as enzymes or receptors, and simulating the binding process.

Prediction of Ligand-Protein Binding Modes and Interaction Fingerprints

Docking algorithms explore various possible binding poses of the ligand within the active site of the protein and rank them based on a scoring function. The top-ranked poses provide insights into the most likely binding mode. From these poses, a detailed analysis of the intermolecular interactions can be performed. This "interaction fingerprint" would identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the amino acid residues of the protein. Identifying these interactions is fundamental for understanding the mechanism of action and for designing more potent analogs.

Binding Affinity Estimation and Scoring Functions

Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein. These functions approximate the free energy of binding, with lower scores generally indicating a more favorable interaction. While these scores provide a useful qualitative assessment, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) calculations would be required for more accurate quantitative predictions of binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Target

ParameterResult
Putative TargetData not available
Docking Score (kcal/mol)Data not available
Key Interacting ResiduesData not available
Type of InteractionsData not available

Note: The data in this table is hypothetical, as no specific molecular docking studies for this compound are publicly available. The results would be highly dependent on the chosen biological target.

Molecular Dynamics (MD) Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the intricate dance of molecular interactions, conformational changes, and binding events that are fundamental to biological processes.

To understand the potential interactions of this compound with a biological target, MD simulations of the ligand-receptor complex are performed. These simulations can predict the stability of the binding pose obtained from molecular docking and characterize the dynamic nature of the interactions. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and intermolecular hydrogen bond analysis are used to quantify the stability and dynamics of the complex.

For instance, a hypothetical MD simulation of this compound bound to a protein kinase could reveal the stability of the ligand in the active site. The RMSD of the ligand's heavy atoms relative to the protein's backbone would indicate its stability, with a low and stable RMSD suggesting a persistent binding mode. RMSF analysis of the protein residues can identify flexible regions that may be involved in induced-fit binding.

Interactive Table: Hypothetical MD Simulation Data for Ligand-Receptor Complex

MetricValue (Illustrative)Interpretation
Ligand RMSD (Å)1.5 ± 0.3Indicates good stability of the ligand within the binding pocket over the simulation time.
Protein Backbone RMSD (Å)2.1 ± 0.4Suggests the overall protein structure remains stable during the simulation.
Average H-Bonds (Ligand-Receptor)2.5Highlights the importance of hydrogen bonding in the ligand's binding affinity. The pyridinyl nitrogen and the carbonyl oxygen of the azetidinone are potential H-bond acceptors.
Key Interacting ResiduesAsp145, Lys72, Tyr12Identifies specific amino acids that form crucial interactions with the ligand, providing a roadmap for potential structure-activity relationship (SAR) studies. For example, the pyridinyl group might interact with an acidic residue like Aspartate.

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations in explicit solvent, typically water, are crucial for understanding the conformational preferences of this compound and the role of solvent molecules in mediating interactions. These simulations can generate a conformational ensemble, providing a statistical representation of the molecule's flexibility and preferred shapes in solution. Analysis of the radial distribution function of water molecules around the solute can reveal specific hydration sites.

Cheminformatics Approaches and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics and QSAR/QSPR modeling are powerful tools for establishing mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models can then be used to predict the properties of new, unsynthesized analogs.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. For a series of analogs of this compound, a wide range of descriptors would be calculated, including constitutional, topological, geometrical, and electronic descriptors.

Feature selection is a critical step to identify the most relevant descriptors that correlate with the activity or property of interest, thereby avoiding overfitting and building a robust model. Techniques such as genetic algorithms or recursive feature elimination can be employed for this purpose.

Interactive Table: Examples of Molecular Descriptors for QSAR/QSPR Studies

Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular Weight (MW)The overall size of the molecule.
TopologicalZagreb IndexRepresents the degree of branching of the molecule.
GeometricalMolecular Surface Area (MSA)The surface area of the molecule, which can be related to its interaction with a receptor or solvent.
ElectronicDipole MomentDescribes the polarity of the molecule, which is important for electrostatic interactions.
Quantum ChemicalHOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which can be related to the molecule's reactivity.
3DPharmacophore Features (e.g., H-bond donors/acceptors, aromatic rings)The spatial arrangement of key chemical features necessary for biological activity. For this compound, this would include the pyridinyl nitrogen as an acceptor and the lactam carbonyl oxygen as another acceptor.

Once a set of relevant descriptors is selected, a predictive QSAR model can be built using various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests. Such a model for a series of this compound analogs could predict their binding affinity to a specific target based on their structural features. For example, a model might reveal that increasing the electron-withdrawing nature of a substituent on the pyridine ring could correlate with a higher predicted binding affinity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties for Research Prioritization

The success of a potential therapeutic agent is not solely dependent on its interaction with a biological target but also on its pharmacokinetic profile. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to prioritize candidates for further experimental investigation. researchgate.net

A variety of computational models, often based on large datasets of experimentally determined properties, are available to predict key ADMET parameters. For this compound, these predictions can offer valuable insights into its potential behavior in a biological system.

Interactive Table: Hypothetical In Silico ADMET Predictions for this compound

ADMET PropertyPredicted Value (Illustrative)Implication for Research Prioritization
Absorption
Human Intestinal Absorption (HIA)HighSuggests good potential for oral bioavailability.
Caco-2 PermeabilityModerateIndicates the compound may be able to cross the intestinal barrier.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowSuggests the compound may have limited central nervous system effects, which could be desirable depending on the therapeutic target.
Plasma Protein Binding (PPB)Moderate (e.g., 70-80%)Indicates a significant fraction of the compound may be bound to plasma proteins, affecting its free concentration and availability to reach the target.
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor of CYP2D6 (predicted)Highlights a potential for drug-drug interactions, which would need to be investigated experimentally. The pyridine ring is a common site for metabolism.
Excretion
Renal Organic Cation Transporter (OCT2) SubstrateYes (predicted)Suggests a potential route of active renal excretion.
Toxicity
hERG InhibitionLow riskPredicts a low likelihood of causing cardiac arrhythmias.
Ames MutagenicityNon-mutagenic (predicted)Suggests a low potential for carcinogenicity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One Analogs

Systematic Substitution and Modification of the Pyridin-3-yl Moiety in 1-Methyl-4-(pyridin-3-yl)azetidin-2-one Derivatives

The pyridin-3-yl group at the C4 position of the azetidinone ring plays a pivotal role in molecular recognition and binding to target proteins. Its orientation and electronic properties can significantly impact biological activity. Systematic modification of this ring is a key strategy for exploring and optimizing target interactions.

The inherent reactivity of the pyridine (B92270) ring makes functionalization challenging, with C2 and C4 positions being more readily modified than the C3 position. nih.gov However, modern synthetic methods allow for selective C-H functionalization, enabling the introduction of various substituents to probe the chemical space around the pyridine core. Key modifications include the introduction of electron-donating groups (EDGs), electron-withdrawing groups (EWGs), halogens, and hydrogen-bond donors/acceptors.

Electronic Effects : Introducing EDGs (e.g., -OCH₃, -CH₃) or EWGs (e.g., -CF₃, -CN, -NO₂) at positions 2, 4, 5, or 6 of the pyridine ring can modulate the pKa of the pyridine nitrogen and alter its capacity for hydrogen bonding. These changes can fine-tune the binding affinity for a target protein. For instance, in other heterocyclic scaffolds, the position and nature of such substituents have been shown to dramatically influence activity. researchgate.net

Steric Effects and Hydrophobicity : The addition of bulky substituents can probe the size and shape of the binding pocket. For example, appending a phenyl or tert-butyl group could enhance van der Waals interactions if the target has a suitable hydrophobic pocket. Conversely, such groups could introduce steric hindrance, reducing activity if the pocket is constrained.

Halogen Substitution : Incorporating halogens (F, Cl, Br) can enhance membrane permeability and introduce the possibility of halogen bonding, a specific non-covalent interaction that can improve binding affinity and selectivity.

The following table illustrates hypothetical SAR trends based on substitutions on the pyridin-3-yl ring, drawing from general principles observed in related pyridine-containing bioactive molecules.

Compound Modification (Position on Pyridine Ring) Hypothetical Effect on Activity Rationale
6.1a 2-ChloroIncreaseIntroduces potential for halogen bonding; alters electronics.
6.1b 4-MethoxyVariableElectron-donating group may enhance or decrease activity depending on target electronics.
6.1c 5-FluoroIncreaseSmall, lipophilic group can improve cell permeability and binding affinity.
6.1d 6-MethylVariableSmall alkyl group adds hydrophobicity; may cause steric clash.
6.1e 2-AminoIncreaseAdds a hydrogen bond donor, potentially forming a key interaction with the target.

Exploration of Modifications on the Azetidinone Ring System of this compound

The azetidinone ring is not merely a linker; its substituents, particularly at the C3 position, are critical for determining biological activity and stereochemical conformation. The Staudinger [2+2] cycloaddition, a common method for synthesizing β-lactams, allows for significant diversity at this position. mdpi.com

C3-Substitution : The C3 position is a primary site for introducing chemical diversity.

Halogenation : Adding a chlorine atom at C3 is a common modification. For example, 1,4-diaryl-3-chloroazetidin-2-ones have shown potent anticancer activity. nih.gov A C3-chloro group can influence the reactivity of the β-lactam ring and provide additional interaction points.

Aryl/Alkyl Groups : Introducing small alkyl or aryl groups at C3 can provide steric bulk and hydrophobic interactions. Studies on combretastatin (B1194345) analogues with a 1,4-diaryl-2-azetidinone core have shown that C3-aryl substitution can lead to potent antiproliferative activity. researchgate.net

Functional Groups : Incorporating groups like methoxy (B1213986) (-OCH₃) or phosphoryl (-PO(OEt)₂) at C3 can introduce hydrogen bond accepting capabilities and alter the molecule's polarity and pharmacokinetic profile. nih.gov

The table below outlines potential C3 modifications and their predicted impact on the scaffold's properties.

Compound Modification (Position on Azetidinone Ring) Hypothetical Effect on Activity Rationale
6.2a 3-ChloroIncreaseCommon modification in bioactive β-lactams; alters ring strain and electronics.
6.2b 3-MethylVariableIntroduces steric bulk; may improve hydrophobic interactions or cause clashes.
6.2c 3-PhenylVariableSignificantly increases size and lipophilicity; potential for π-π stacking.
6.2d 3-MethoxyIncreaseHydrogen bond acceptor; can improve solubility and target interaction.
6.2e 3,3-DichloroDecrease/VariableGem-dihalogenation significantly alters geometry and reactivity, potentially reducing stability or fit.

Influence of N1-Substitution on Target Interactions of Azetidinone Scaffolds

Alkyl Chains : Extending the N1-methyl to longer alkyl chains (ethyl, propyl, etc.) can increase lipophilicity, which may enhance membrane permeability and hydrophobic interactions. However, this can also decrease aqueous solubility.

Aryl Groups : Replacing the methyl group with an aryl ring (e.g., phenyl, substituted phenyl) introduces a large, rigid, and aromatic moiety. This is a common feature in many potent 1,4-disubstituted azetidinones, such as those targeting tubulin or acting as cholesterol absorption inhibitors. globalresearchonline.netresearchgate.net An N-aryl group can engage in π-π stacking or hydrophobic interactions and provides a scaffold for further substitution.

Functionalized Substituents : Introducing substituents with specific functionalities, such as amides, esters, or other heterocyclic rings, can create opportunities for additional hydrogen bonding or ionic interactions, potentially leading to enhanced potency and selectivity.

N1-Substituent General Class Potential Impact on Properties Example Interaction
Methyl (Parent) Small AlkylBaseline lipophilicity, minimal steric hindrance.Fits into small hydrophobic pockets.
Propyl Alkyl ChainIncreased lipophilicity, potential for improved membrane transit.Enhanced van der Waals interactions.
Phenyl ArylRigidity, aromaticity, increased steric bulk.π-π stacking with aromatic residues (e.g., Phe, Tyr).
4-Methoxyphenyl Substituted ArylIntroduces polarity and H-bond acceptor.Hydrogen bonding with polar residues (e.g., Ser, Thr).
-(CH₂)₂-OH Functionalized AlkylIncreased hydrophilicity and H-bond donor/acceptor.Hydrogen bonding with backbone or side-chain residues.

Stereoisomeric Effects on Molecular Recognition and Biological Target Engagement

Stereochemistry is a critical determinant of biological activity, as enzymes and receptors are chiral environments. For 1,4-disubstituted azetidin-2-ones, the primary stereochemical consideration is the relative orientation of the substituents at C3 and C4, leading to cis and trans diastereomers.

The method of synthesis often dictates the stereochemical outcome. For example, the Staudinger reaction can yield different cis/trans ratios depending on the reaction conditions. mdpi.com The biological activity of these isomers can differ significantly. One diastereomer may bind with high affinity to a target protein, while the other may be completely inactive due to a steric clash or improper orientation of key binding groups.

For this compound, which lacks a substituent at C3, the key stereocenter is at C4. If a substituent is introduced at C3, two stereocenters (C3 and C4) are created, resulting in four possible stereoisomers (e.g., (3R,4R), (3S,4S), (3R,4S), (3S,4R)). Each of these isomers would present a unique three-dimensional shape, and it is highly likely that only one or two would possess the optimal geometry for binding to a specific biological target. For instance, studies on 3-aryl-4-phosphorylazetidin-2-ones have shown that the stereochemistry, established by vicinal H3-H4 coupling constants, is crucial for their antiviral and antibiotic-enhancing activities. nih.gov

Pharmacophore Modeling and Design Principles Derived from the this compound Scaffold

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. pharmacophorejournal.com For the this compound scaffold, a hypothetical pharmacophore can be proposed based on its structural components.

Key pharmacophoric features would likely include:

Hydrogen Bond Acceptor (HBA) : The nitrogen atom of the pyridin-3-yl ring.

Hydrogen Bond Acceptor (HBA) : The carbonyl oxygen of the azetidinone ring.

Aromatic Ring (AR) : The pyridine ring, capable of engaging in π-π stacking or hydrophobic interactions.

Hydrophobic Group (HY) : The N1-methyl group, which occupies a specific hydrophobic region.

A 3D-QSAR model could be developed from a series of active analogs to refine this hypothesis. The spatial relationship between these features—the distances and angles—would be critical. Design principles derived from such a model would guide the synthesis of new derivatives. For example, if the model indicates a specific distance between the pyridine nitrogen (HBA) and the N-methyl group (HY), new analogs could be designed to maintain or optimize this distance while modifying other parts of the molecule to improve properties like solubility or metabolic stability.

SAR-Guided Rational Design of Novel Azetidinone Derivatives with Enhanced Target Specificity

The insights gained from SAR, SPR, and pharmacophore modeling can be integrated into a rational design strategy to create novel derivatives with improved potency and selectivity.

Building on the principles discussed:

To Enhance Potency : If a hydrogen bond with the pyridine nitrogen is key, substituents could be added to the pyridine ring to increase its basicity (e.g., a 2-amino group). If a hydrophobic pocket accommodates the C4-substituent, replacing the pyridine with a more lipophilic ring like quinoline (B57606) could be explored.

To Improve Selectivity : If a target has a unique, small pocket near the N1-position, keeping the N1-methyl group may be crucial for selectivity against other targets that have a larger binding site in that region. Introducing specific functional groups at the C3 position could also exploit unique features of the target's active site that are not present in off-target proteins.

To Optimize Pharmacokinetics : If the parent compound has poor solubility, a hydrophilic group (e.g., -CH₂OH) could be introduced on the N1-substituent or the pyridine ring. To block metabolic oxidation, a metabolically liable position could be protected by introducing a fluorine atom.

This iterative process of design, synthesis, and testing, guided by an evolving understanding of the SAR, is the foundation of modern drug discovery and is essential for unlocking the full therapeutic potential of the this compound scaffold.

Biological Target Identification and Mechanistic Investigations of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One Preclinical Focus

Enzyme Inhibition and Activation Studies

Comprehensive enzyme inhibition and activation studies for 1-Methyl-4-(pyridin-3-yl)azetidin-2-one have not been documented in peer-reviewed literature. The azetidin-2-one (B1220530) (β-lactam) ring is a well-known pharmacophore present in β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis through the acylation of serine proteases, specifically penicillin-binding proteins (PBPs). The dominant mechanism of resistance to these antibiotics is the bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring. While the β-lactam core suggests potential interaction with serine hydrolases, specific experimental data for this compound is absent.

Interaction with Beta-Lactamases and Other Serine Hydrolases

There are no specific studies detailing the interaction of this compound with β-lactamases or other serine hydrolases. Serine hydrolases are a large and diverse class of enzymes that utilize a serine residue for catalysis and are involved in numerous physiological processes. While other azetidinone derivatives have been investigated as inhibitors of various serine hydrolases, such as fatty acid amide hydrolase (FAAH), no such data exists for this compound.

Table 1: Interaction of this compound with Beta-Lactamases and Other Serine Hydrolases

Enzyme Target Assay Type Result (e.g., IC₅₀, Kᵢ) Source

Targeting Metalloenzymes and Other Enzyme Classes

No research has been published on the potential for this compound to target metalloenzymes or other enzyme classes. Metalloenzymes are a critical class of enzymes that utilize a metal ion in their active site for catalytic activity. Inhibitors of these enzymes often contain a metal-binding group (MBG) to coordinate with the active site metal ion. There is no information to suggest whether this compound possesses such properties or has been tested against this enzyme class.

Table 2: Interaction of this compound with Metalloenzymes and Other Enzyme Classes

Enzyme Target Enzyme Class Result (e.g., IC₅₀, Kᵢ) Source

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

There is a lack of publicly available data from receptor binding assays or ligand-receptor interaction profiling for this compound. Such studies are essential for identifying and characterizing the interaction of a compound with various receptors, which can elucidate its potential pharmacological effects.

G-Protein Coupled Receptor (GPCR) Interactions

No studies have been found that investigate the interaction of this compound with G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.

Table 3: G-Protein Coupled Receptor (GPCR) Binding Profile of this compound

Receptor Target Assay Type Result (e.g., Kᵢ, EC₅₀, % Inhibition) Source

Ion Channel Modulation Studies

Information regarding the effect of this compound on ion channels is not available in the scientific literature. Ion channels are pore-forming membrane proteins that allow the passage of ions and are critical for neuronal signaling, muscle contraction, and other physiological processes.

Table 4: Ion Channel Modulation by this compound

Ion Channel Target Assay Type Result (e.g., IC₅₀, EC₅₀, % Modulation) Source

Nuclear Receptor Binding Characterization

There are no published studies characterizing the binding of this compound to nuclear receptors. Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small, lipophilic molecules.

Table 5: Nuclear Receptor Binding Profile of this compound

Nuclear Receptor Target Assay Type Result (e.g., Kᵢ, EC₅₀) Source

Cell-Based Assays for Target Engagement and Pathway Modulation

At present, detailed cell-based assay data specifically for this compound are not extensively available in the public domain. However, the broader class of azetidin-2-one derivatives has been investigated in various cell-based systems. For instance, novel phenyl azetidin-2-one derivatives have been synthesized and evaluated for their antioxidant potential. In these studies, certain compounds within this class demonstrated significant radical scavenging activity. researchgate.net Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for these related compounds suggest a high probability of good absorption, permeability, and bioavailability, indicating a favorable drug-likeness profile. researchgate.net

Elucidation of the Molecular Mechanism of Action of this compound

The precise molecular mechanism of action for this compound is yet to be elucidated. Research into analogous structures provides some potential avenues for investigation.

Covalent versus Reversible Binding Mechanisms

The potential for covalent versus reversible binding of this compound to its biological target(s) has not been experimentally determined. The azetidin-2-one (β-lactam) ring is a well-known reactive moiety present in many clinically important antibiotics, where it acts as an irreversible covalent inhibitor of bacterial transpeptidases. However, the reactivity of the β-lactam ring can be significantly modulated by its substituents. In the broader landscape of drug discovery, both reversible and irreversible covalent inhibition are recognized strategies. nih.gov Reversible covalent inhibitors, for example, can offer advantages by reducing the risk of off-target toxicities. nih.gov

Allosteric Modulation and Conformational Changes in Target Proteins

The possibility of this compound acting as an allosteric modulator has not been specifically investigated. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing conformational changes that can either enhance or inhibit the protein's activity. This mechanism is an attractive strategy in drug discovery for achieving target selectivity. nih.govresearchgate.net For example, positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor, which belong to a different chemical class, have been developed for treating cognitive deficits. nih.gov Future studies would be required to determine if this compound or related compounds could function through a similar allosteric mechanism.

Development of Chemical Probes and Affinity Reagents based on this compound for Target Validation

The development of chemical probes from this compound is a critical next step for robust target identification and validation. Chemical probes are essential tools for studying the function of proteins in their native cellular environment. The process typically involves optimizing a lead compound to create a potent and selective tool molecule. This "chemical probe" can then be used in various assays to confirm the biological target and explore the downstream effects of its modulation. nih.gov As of now, there are no published reports on the development of such probes based on the this compound scaffold.

Preclinical Pharmacological Investigations of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One Non Clinical Context

In Vitro Biological Activity Screening and Profiling

In vitro studies are the first step in characterizing the biological effects of a new chemical entity. These experiments are conducted in a controlled laboratory setting, outside of a living organism, to determine the compound's activity at a molecular and cellular level.

Enzyme Inhibition/Activation Spectrum

To understand the potential mechanism of action of 1-Methyl-4-(pyridin-3-yl)azetidin-2-one, it would be screened against a panel of enzymes. This would reveal if the compound inhibits or activates specific enzymes, which could be therapeutic targets. For example, azetidin-2-one (B1220530) derivatives have been investigated as inhibitors of various enzymes, including serine proteases. researchgate.net A typical study would determine the half-maximal inhibitory concentration (IC50) or activation concentration (AC50) against a range of relevant enzymes.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme Target IC50 / AC50 (µM)
Data Not Available Data Not Available
Data Not Available Data Not Available

Receptor Selectivity and Polypharmacology Studies

Compounds are often tested for their ability to bind to and modulate the activity of various receptors. Receptor selectivity is a crucial aspect of drug development, as off-target binding can lead to unwanted side effects. A comprehensive receptor screening panel would assess the binding affinity of this compound to a wide array of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Polypharmacology, the ability of a compound to interact with multiple targets, can be either beneficial or detrimental, and these studies help to elucidate that profile.

Table 2: Hypothetical Receptor Binding Profile for this compound

Receptor Target Binding Affinity (Ki, nM) Functional Activity
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Cell Proliferation and Viability Assays in Model Cell Lines (excluding clinical efficacy)

To assess the general effect of this compound on cells, proliferation and viability assays would be conducted using various model cell lines. These assays measure the ability of the compound to inhibit cell growth or cause cell death. Such studies are fundamental in early-stage cancer research and for general toxicity screening. nih.gov

Table 3: Hypothetical Cell Viability Data for this compound

Cell Line GI50 (µM)
Data Not Available Data Not Available
Data Not Available Data Not Available

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are critical for understanding the pharmacokinetic properties of a compound, which determine its concentration and persistence in the body. These studies are essential for predicting how a drug will behave in a living organism.

In Vitro Metabolic Stability (e.g., Liver Microsomes, Hepatocytes)

The metabolic stability of a compound is its susceptibility to breakdown by metabolic enzymes, primarily in the liver. In vitro assays using liver microsomes or hepatocytes are standard methods to predict in vivo metabolic clearance. A compound with high metabolic stability is likely to have a longer half-life in the body.

Table 4: Hypothetical In Vitro Metabolic Stability of this compound

System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes Data Not Available Data Not Available
Rat Liver Microsomes Data Not Available Data Not Available

Plasma Protein Binding Characterization

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target tissues. Generally, only the unbound fraction of a drug is pharmacologically active. Therefore, determining the percentage of plasma protein binding is a key ADME parameter.

Table 5: Hypothetical Plasma Protein Binding of this compound

Species Unbound Fraction (fu)
Human Data Not Available
Rat Data Not Available

Membrane Permeability Studies (e.g., PAMPA, Caco-2 models)

The assessment of a compound's ability to cross biological membranes is fundamental to predicting its oral bioavailability and distribution to target tissues. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are instrumental in these early-stage evaluations.

The PAMPA model provides a high-throughput method to assess passive diffusion across an artificial lipid membrane. This assay helps to determine the intrinsic permeability of a compound in a non-cellular environment. For this compound, the permeability would be measured in both apical to basolateral and basolateral to apical directions to identify any pH-dependent transport characteristics.

Caco-2 cell monolayers, derived from human colorectal adenocarcinoma cells, serve as a more complex model that can evaluate both passive diffusion and active transport mechanisms, including efflux and uptake transporters. The apparent permeability (Papp) of this compound would be determined in both directions across the cell monolayer. An efflux ratio (Papp B-A / Papp A-B) greater than 2 would suggest the compound is a substrate for efflux transporters.

Illustrative Data for Membrane Permeability of this compound:

AssayParameterValueInterpretation
PAMPA Permeability (Pe) at pH 7.48.5 x 10⁻⁶ cm/sModerate passive permeability
Caco-2 Apparent Permeability (Papp A-B)6.2 x 10⁻⁶ cm/sModerate absorptive permeability
Apparent Permeability (Papp B-A)13.1 x 10⁻⁶ cm/sPotential for active efflux
Efflux Ratio2.1Substrate of an efflux transporter

Ex Vivo Tissue Distribution in Animal Models

Understanding how a compound distributes within the body is crucial for assessing its potential to reach the target site of action and to identify any potential for off-target accumulation. Ex vivo tissue distribution studies in animal models, such as rodents, provide a snapshot of the compound's concentration in various organs and tissues at a specific time point after administration.

In a typical study, this compound would be administered to a cohort of animals. At a predetermined time, the animals would be euthanized, and various tissues (e.g., brain, liver, kidney, heart, lung, muscle, and plasma) would be collected. The concentration of the compound in each tissue would then be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The results are often expressed as the tissue-to-plasma concentration ratio (Kp).

Illustrative Ex Vivo Tissue Distribution of this compound in Rats (2 hours post-dose):

TissueConcentration (ng/g or ng/mL)Tissue-to-Plasma Ratio (Kp)
Plasma150-
Brain750.5
Liver9006.0
Kidney12008.0
Heart3002.0
Lung4503.0
Muscle2251.5

This hypothetical data indicates that this compound distributes into various tissues, with higher concentrations observed in the liver and kidneys, suggesting these may be routes of metabolism and/or elimination. The brain-to-plasma ratio of less than one suggests limited penetration of the blood-brain barrier.

In Vivo Pharmacodynamic Studies in Animal Models (Focus on Target Engagement and Biomarker Modulation)

In vivo pharmacodynamic (PD) studies are essential to link the presence of the drug at its target to a biological response. These studies aim to demonstrate that the compound interacts with its intended molecular target in a living organism and modulates downstream biomarkers.

To establish a dose-response relationship for target engagement, animal models are treated with a range of doses of this compound. At a specified time point, target tissues are collected, and the extent of target binding or inhibition is measured. This can be achieved through various techniques, such as positron emission tomography (PET) imaging with a specific radioligand, or ex vivo assays measuring target enzyme activity or receptor occupancy.

Illustrative Target Engagement of this compound in a Rodent Model:

Dose (mg/kg)Target Occupancy (%) in Brain
115
340
1075
3090

This table illustrates a clear dose-dependent increase in target occupancy, which is critical for selecting appropriate doses for further efficacy studies.

Following the determination of a dose that achieves significant target engagement, the time-course of biomarker modulation is investigated. A single dose of this compound is administered to animal models, and a relevant biomarker is measured in a specific tissue or fluid at various time points. This provides insight into the duration of the compound's pharmacological effect.

Illustrative Time-Course of a Downstream Biomarker Following a Single 10 mg/kg Dose of this compound:

Time (hours)Biomarker Level (% of baseline)
0100
160
445
855
1270
2495

These hypothetical results demonstrate that the compound induces a time-dependent change in the biomarker, with the maximum effect observed around 4 hours post-administration and the effect diminishing over 24 hours.

Development of Research Tool Compounds based on this compound for Mechanistic Studies

The development of research tool compounds from a lead scaffold like this compound is a valuable strategy for elucidating its mechanism of action and for target validation. nih.gov This involves the synthesis of analogs with specific modifications to create probes for various applications.

Biotinylated or Fluorescently Labeled Probes: An analog of this compound could be synthesized with a linker attached to a biotin (B1667282) molecule or a fluorescent dye. These probes are useful for in vitro studies such as pull-down assays to identify binding partners or for cellular imaging to visualize the subcellular localization of the target.

Photoaffinity Probes: A derivative could be created incorporating a photo-reactive group. Upon binding to its target, this probe can be covalently cross-linked by UV light, allowing for the identification and characterization of the target protein.

Radiolabeled Analogs: The synthesis of a radiolabeled version of this compound, for example with tritium (³H) or carbon-14 (¹⁴C), would enable quantitative studies of its absorption, distribution, metabolism, and excretion (ADME), as well as in vivo target occupancy studies using techniques like autoradiography.

The azetidine (B1206935) scaffold itself is a versatile starting point for creating diverse molecular frameworks for further biological investigation. nih.gov The development of such tool compounds is instrumental in advancing our understanding of the biological role of the target and the therapeutic potential of this chemical series.

Analytical Methodologies for Research and Development of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone for separating and quantifying 1-Methyl-4-(pyridin-3-yl)azetidin-2-one from its synthetic precursors, impurities, and degradation products. The choice of method depends on the analyte's physicochemical properties, such as polarity, volatility, and stereochemistry.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile compounds like azetidinone derivatives. A reverse-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility and applicability to a wide range of polar and non-polar molecules.

Method Development: The development of a robust HPLC method for this compound would involve a systematic optimization of chromatographic conditions. A typical starting point would be a C18 stationary phase, which is effective for retaining and separating a variety of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) to elute the compound from the column. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture with good peak shape and resolution. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, likely determined by a UV scan of the compound.

ParameterProposed ConditionJustification
Instrument HPLC with UV/Vis or Photodiode Array (PDA) DetectorStandard for purity and assay determination of chromophoric compounds. PDA allows for peak purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good retention and resolution for a wide range of medium-polarity organic molecules like the target compound.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for basic compounds (like the pyridine (B92270) moiety) and ensures consistent ionization.
Mobile Phase B AcetonitrileCommon organic modifier providing good separation efficiency.
Elution Mode GradientEnsures elution of potential impurities with different polarities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 257 nmWavelength selected based on the predicted UV absorbance maximum for pyridinyl and β-lactam chromophores.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. pharmaguideline.comamsbiopharma.comactascientific.comdemarcheiso17025.comich.org Validation demonstrates the method's reliability, accuracy, and precision through a series of defined tests.

Validation ParameterAcceptance CriteriaDescription
Specificity/Selectivity No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity > 0.995.The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Correlation coefficient (r²) ≥ 0.998 over the specified range.A proportional relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50-150% of the target concentration).
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at three concentration levels.The closeness of the test results obtained by the method to the true value, assessed by spiking a placebo with known amounts of the analyte.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.5% for six replicate preparations at 100% concentration.The precision of the method under the same operating conditions over a short interval of time.
Intermediate Precision RSD ≤ 2.0% when results are compared between different analysts, on different days, or with different equipment.Expresses within-laboratory variations, demonstrating the method's ruggedness.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. Precision (RSD) at this concentration should be acceptable.The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Robustness RSD of results should remain within acceptable limits (e.g., < 2.0%) after small, deliberate changes to method parameters (e.g., pH, flow rate, column temperature).A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is generally reserved for the analysis of volatile and thermally stable compounds. rsc.orgnih.gov Due to the relatively low volatility and potential for thermal degradation of the azetidinone ring structure, GC is not the primary method for analyzing the intact this compound molecule.

However, GC can be a valuable tool in specific contexts, such as:

Analysis of Volatile Starting Materials: To quantify residual volatile reagents or solvents used in the synthesis of the final compound.

Degradation Studies: To identify and quantify small, volatile degradation products that may form under specific stress conditions (e.g., high temperature).

For such applications, a method would typically use a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). A flame ionization detector (FID) would offer good sensitivity for organic compounds, while a mass spectrometer (MS) detector would provide structural identification. acs.orgresearchgate.net

Chiral Chromatography for Enantiomeric Excess and Purity Determination

The this compound molecule contains a stereocenter at the C4 position of the azetidinone ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, it is crucial to control the stereochemistry of the compound. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of the desired isomer. tandfonline.comtandfonline.com

The most effective approach for separating β-lactam enantiomers is typically HPLC using a chiral stationary phase (CSP). tandfonline.comphenomenex.com Polysaccharide-based CSPs, such as those derivatized with carbamate (B1207046) or ester functional groups on a cellulose (B213188) or amylose (B160209) backbone (e.g., Chiralcel® OD, Chiralpak® AD), are widely used and have demonstrated broad applicability for resolving a variety of racemic compounds, including β-lactams. tandfonline.com

Illustrative Chiral HPLC Method Parameters:

ParameterProposed Condition
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane/Isopropanol (e.g., 80:20, v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV at 257 nm

Hyphenated Techniques for Detection and Quantification in Complex Research Matrices

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing compounds in complex biological matrices where high selectivity and sensitivity are required.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Biological Samples (e.g., cell lysates, animal tissues)

LC-MS/MS is the gold standard for quantifying low concentrations of drugs and their metabolites in biological samples such as cell lysates and animal tissues. nih.govrsc.org The technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Sample Preparation: A critical first step is the extraction of the analyte from the complex biological matrix. nih.govopentrons.com Common methods include:

Protein Precipitation (PPT): An organic solvent like ice-cold acetonitrile is added to the sample (e.g., tissue homogenate or cell lysate) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected. mdpi.com

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This method provides a cleaner extract than PPT or LLE.

LC-MS/MS Analysis: The prepared extract is injected into an LC system, often a UHPLC (Ultra-High-Performance Liquid Chromatography) for faster analysis and better resolution. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer (usually a triple quadrupole). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces background noise. mdpi.com

Illustrative LC-MS/MS Method Parameters:

ParameterProposed Condition
Sample Preparation Protein precipitation with acetonitrile containing a stable isotope-labeled internal standard.
LC Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient Elution)
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Mode Multiple Reaction Monitoring (MRM)
Hypothetical MRM Transitions Analyte: m/z 190.1 → 133.1 (Precursor → Product); Internal Standard (d4): m/z 194.1 → 137.1

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While the parent compound is unsuitable for GC, GC-MS is a powerful technique for identifying and quantifying potential volatile metabolites that may result from the biotransformation of this compound. researchgate.net These could include small molecules resulting from the cleavage of the β-lactam or pyridinyl rings.

Sample Preparation and Derivatization: Biological samples require extensive cleanup to remove non-volatile components. thermofisher.comuoguelph.ca Techniques like headspace analysis or solid-phase microextraction (SPME) can be used to isolate volatile compounds from the sample matrix. Many metabolites are not sufficiently volatile for GC analysis and require chemical derivatization. thermofisher.comnumberanalytics.com This process modifies the molecule to increase its volatility and thermal stability. Common derivatization reactions include:

Silylation: Replaces active hydrogens (e.g., in -OH, -NH, -SH groups) with a trimethylsilyl (B98337) (TMS) group.

Alkylation/Acylation: Modifies polar functional groups to make them less polar and more volatile.

The derivatized extract is then analyzed by GC-MS, where compounds are separated on a capillary column and identified based on their mass spectra by comparison to spectral libraries (e.g., NIST, Wiley). thermofisher.com

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely accessible analytical technique for determining the concentration of absorbing species in a solution. For this compound, this method relies on the presence of chromophores within its molecular structure that absorb light in the UV-Vis spectrum. The primary chromophore in this molecule is the pyridine ring, which exhibits characteristic absorption bands.

The principle underlying quantitative analysis by UV-Vis spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The relationship is expressed as:

A = εbc

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity, a constant specific to the compound at a given wavelength (in L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound (in mol L⁻¹)

To determine the concentration of an unknown sample of this compound, a calibration curve must first be established. This involves preparing a series of standard solutions of known concentrations from a highly pure reference sample of the compound. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which for the pyridinyl moiety is typically in the range of 260-270 nm. The λmax is identified by scanning a solution of the compound across a range of UV wavelengths to find the peak absorbance.

A plot of absorbance versus concentration for the standards yields a calibration curve. The linear regression of this curve provides an equation (y = mx + c, where y is absorbance and x is concentration), which can then be used to calculate the concentration of unknown samples by measuring their absorbance.

Hypothetical Calibration Data for this compound

The following interactive table presents hypothetical data for a typical calibration curve determination. The λmax is assumed to be 265 nm, and a standard 1 cm path length cuvette is used.

StandardConcentration (µg/mL)Absorbance at 265 nm
12.00.110
24.00.225
36.00.330
48.00.442
510.00.551

This data would be used to construct a calibration curve, and the resulting equation would allow for the precise determination of the compound's concentration in subsequent experimental solutions. It is crucial that the solvent used for the standards and the unknown samples is the same, as solvent polarity can influence the λmax.

Quality Control and Assurance in the Synthesis and Characterization of this compound for Research

A stringent quality control (QC) and quality assurance (QA) program is essential during the synthesis and characterization of this compound to ensure the reliability, reproducibility, and accuracy of research findings. This involves a multi-faceted approach of in-process controls and final product testing.

Key Stages of Quality Control:

Starting Material Verification: The identity and purity of all starting materials and reagents must be confirmed before use. This typically involves techniques like Fourier-Transform Infrared Spectroscopy (FTIR) for functional group confirmation and Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment.

In-Process Monitoring: The progress of the chemical synthesis should be monitored to ensure the reaction is proceeding as expected. Thin-Layer Chromatography (TLC) is a rapid and effective technique for qualitatively tracking the consumption of reactants and the formation of the product.

Crude Product Analysis: After the synthesis is complete, the crude product should be analyzed to get a preliminary assessment of its identity and purity before undertaking purification steps.

Final Product Characterization and Purity Assessment: The purified this compound must be rigorously characterized to confirm its structure and determine its purity. A combination of analytical techniques is employed:

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the β-lactam carbonyl group (C=O) and the pyridine ring.

Purity Determination:

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the compound. A validated HPLC method can separate the target compound from any impurities or residual starting materials. Purity is typically reported as a percentage area of the main peak.

Elemental Analysis (CHN Analysis): Determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should align closely with the theoretical values calculated from the molecular formula.

Residual Solvent Analysis: Gas Chromatography with a headspace sampler (HS-GC) is used to detect and quantify any residual solvents from the synthesis and purification process.

The following table summarizes the key quality control tests, their purpose, and the acceptance criteria for research-grade this compound.

Summary of Quality Control Testing

Analytical TestPurposeAcceptance Criteria
Identity
¹H NMR SpectroscopyConfirms the chemical structure and proton environment.Spectrum conforms to the expected structure of this compound.
¹³C NMR SpectroscopyConfirms the carbon framework of the molecule.Spectrum shows the correct number and type of carbon signals.
Mass SpectrometryConfirms the molecular weight.Measured molecular weight corresponds to the theoretical molecular weight.
IR SpectroscopyConfirms the presence of key functional groups.Spectrum shows characteristic absorption bands for the β-lactam and pyridine moieties.
Purity
HPLCQuantifies the purity and detects impurities.Purity ≥ 98% (typical for research standards).
Elemental AnalysisConfirms the elemental composition.Experimental %C, %H, %N values are within ±0.4% of theoretical values.
Residual Solvents (GC)Quantifies remaining solvents from synthesis.Levels of residual solvents should be below predefined limits.

By implementing these spectrophotometric and quality control methodologies, researchers can ensure that the this compound used in their studies is of a consistently high and verifiable quality, which is fundamental to the integrity of the scientific research.

Intellectual Property and Patent Landscape Surrounding Azetidinone Derivatives, Including 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One

Overview of Patent Trends for Azetidinone Scaffolds in Drug Discovery and Chemical Biology

The azetidin-2-one (B1220530), or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core component of penicillin and cephalosporin antibiotics. Beyond their well-established antibacterial properties, azetidinone derivatives have been the subject of extensive patenting activity across a wide range of therapeutic areas. This demonstrates a sustained interest in exploring the diverse biological activities of this versatile chemical entity. globalresearchonline.net

Historically, the patent landscape was dominated by β-lactam antibiotics. However, in recent decades, there has been a significant diversification in the therapeutic targets of patented azetidinone-containing compounds. A notable trend has been the development of azetidinones as cholesterol absorption inhibitors. google.com A prime example is Ezetimibe, a potent cholesterol absorption inhibitor, which has spurred a wave of patent filings for structurally related compounds.

Furthermore, patenting activity has highlighted the potential of azetidinone derivatives in oncology, with applications claiming their use in treating various cancers, including drug-resistant forms. google.commdpi.com The central nervous system (CNS) is another area of growing interest, with patents and patent applications pointing to the potential of these compounds in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. google.comijper.org

The following table provides a general overview of the patent trends for azetidinone scaffolds across different therapeutic areas, based on a qualitative review of patent literature.

Therapeutic AreaGeneral Patenting TrendKey Patented Mechanisms/Targets (Examples)
Infectious DiseasesMature but ongoing, with a focus on overcoming resistance.β-lactamase inhibition, novel antibacterial mechanisms.
Cardiovascular DiseasesSignificant activity, particularly in lipid-lowering therapies.Cholesterol absorption inhibition (e.g., targeting NPC1L1).
OncologyGrowing area with diverse molecular targets.Inhibition of cancer cell proliferation, targeting signaling pathways (e.g., RAS inhibitors). mdpi.com
Central Nervous System DisordersEmerging and expanding field of interest.Neuroprotective effects, modulation of neurological pathways. google.com
Inflammatory DiseasesModerate and steady patenting activity.Enzyme inhibition (e.g., human leukocyte elastase).

Specific Patent Filings and Grants Pertaining to 1-Methyl-4-(pyridin-3-yl)azetidin-2-one or Closely Related Analogs

A comprehensive search of patent databases reveals no specific patent applications or grants that explicitly claim the chemical compound This compound . However, the patent literature contains disclosures of closely related analogs, particularly those featuring a substituted pyridinyl azetidinone scaffold.

One of the most relevant patent documents is the international patent application WO2019227040A1 , titled "Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases". google.com This application, filed by The Board of Regents of The University of Texas System, discloses a broad genus of pyridinyl azetidinone derivatives with potent anti-cancer properties. While the specific N-methyl, 4-(pyridin-3-yl) substitution of the target compound is not individually exemplified, the general structure claimed in the patent encompasses a wide array of substitutions on both the azetidinone ring and the pyridinyl moiety.

The core structure disclosed in WO2019227040A1 highlights the patentability of pyridinyl azetidinone derivatives and their potential therapeutic applications. The claims in this application are directed towards the compounds themselves, pharmaceutical compositions containing them, and their use in methods of treating diseases such as cancer.

The following table summarizes key information from this relevant patent application:

Patent ApplicationTitleApplicantKey Therapeutic Area ClaimedRelevance to this compound
WO2019227040A1Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases google.comThe Board of Regents of The University of Texas SystemOncology (e.g., pancreatic cancer) google.comDiscloses a broad genus of substituted pyridinyl azetidinone derivatives, covering closely related structural analogs.

The absence of a specific patent for this compound suggests that, as of the latest available data, this specific chemical entity may reside in the public domain. However, its structural similarity to patented compounds means that its synthesis, use, or sale for certain applications could potentially fall under the claims of broader patents covering the pyridinyl azetidinone scaffold.

Freedom-to-Operate Analysis for Future Academic and Pre-competitive Research on this compound

A freedom-to-operate (FTO) analysis is a crucial step to assess whether a proposed research activity or product infringes on the intellectual property rights of others. dexpatent.comlogicapt.comwysebridge.com For academic and pre-competitive research on this compound, a full FTO analysis would require a detailed legal assessment. However, a preliminary analysis can be conducted based on the available patent landscape.

Key Considerations for FTO in an Academic/Pre-competitive Context:

No Direct Infringement on the Compound Itself: As no patents specifically claiming this compound have been identified, the synthesis and use of the compound for research purposes are unlikely to constitute direct infringement of a compound patent.

Potential "Genus" Patent Claims: The primary FTO risk stems from broad "genus" claims in patents like WO2019227040A1, which cover a large family of related compounds. google.com If the intended research on this compound falls within the scope of the claims of such a patent (e.g., for the treatment of cancer), it could be considered infringement.

Research Exemptions: Many jurisdictions have "safe harbor" or "research exemption" provisions that allow for the use of patented inventions for purely scientific or experimental purposes without constituting infringement. The scope of these exemptions varies by country and is often narrowly interpreted. It is crucial to understand the specific laws in the jurisdiction where the research is being conducted.

Pre-competitive vs. Commercial Research: The risk of an infringement lawsuit is generally lower for early-stage, non-commercial, and pre-competitive research. Patent holders are more likely to enforce their rights when a product is being commercialized or is in late-stage development.

Navigating the FTO Landscape for this compound:

Given the patent landscape, researchers interested in this compound should consider the following:

Focus on Novel Applications: Exploring therapeutic applications outside of those explicitly claimed in existing patents for related azetidinone derivatives could reduce the risk of infringement. For instance, if existing patents focus on oncology, research into CNS or metabolic disorders might present a clearer FTO path.

Monitor the Patent Landscape: The patent landscape is constantly evolving. Researchers should periodically monitor for new patent applications and grants related to pyridinyl azetidinone derivatives.

Document Research Purpose: Maintaining clear documentation of the non-commercial and exploratory nature of the research can be beneficial in the event of an infringement claim.

Seek Legal Counsel for Commercialization: If the research leads to a potential commercial product, a formal FTO opinion from a qualified patent attorney is essential before proceeding with development and commercialization.

Future Research Directions and Unexplored Potential of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One

Exploration of Novel Biological Targets for the 1-Methyl-4-(pyridin-3-yl)azetidin-2-one Scaffold

The unique strained four-membered ring of the azetidin-2-one (B1220530) scaffold makes it a reactive pharmacophore, capable of interacting with a variety of biological targets. While its historical association is with bacterial transpeptidases, the broader family of azetidin-2-ones has shown a wide range of biological activities, suggesting that the this compound scaffold could be a valuable starting point for the discovery of new therapeutics.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. High-throughput screening campaigns against enzyme families such as proteases, kinases, and histone deacetylases could reveal unexpected inhibitory activities. For instance, various substituted azetidin-2-ones have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.gov The pyridinyl moiety of this compound could facilitate interactions with targets that have an affinity for this heterocyclic system, which is a common feature in many biologically active molecules. nih.gov

Potential Biological Targets for this compound

Target ClassRationale for ExplorationPotential Therapeutic Area
Proteases The strained β-lactam ring can act as a covalent modifier of serine or cysteine residues in the active sites of proteases.Infectious diseases, cancer, inflammatory disorders
Kinases The pyridine (B92270) ring can form hydrogen bonds with the hinge region of the ATP-binding site of kinases.Cancer, inflammatory diseases, neurological disorders
Tubulin The 1,4-diaryl-2-azetidinone ring system has been shown to inhibit tubulin polymerization, similar to combretastatin (B1194345) A-4. researchgate.netCancer
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) The pyridinyl moiety is a key pharmacophore for nAChR ligands. nih.govNeurological disorders (e.g., Alzheimer's disease, Parkinson's disease)
Autotaxin Azetidine-containing compounds have been developed as inhibitors of autotaxin, an enzyme involved in fibrosis. acs.orgIdiopathic pulmonary fibrosis, other fibrotic diseases

Application in Chemical Biology as Probes for Understanding Biological Processes

Chemical probes are essential tools for dissecting complex biological pathways. chemicalprobes.org The this compound scaffold, with its potential for covalent modification and its relatively small size, is an attractive candidate for the development of such probes.

By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, onto the this compound scaffold, researchers could create probes to visualize and identify its cellular targets. These probes could be used in a variety of applications, including:

Target Identification and Validation: Identifying the specific proteins that this compound interacts with within a cell.

Enzyme Activity Profiling: Developing activity-based probes to monitor the activity of specific enzymes in real-time.

Imaging: Visualizing the subcellular localization of the compound and its targets.

The development of such chemical probes would not only advance our understanding of the biological effects of this compound but also provide valuable tools for the broader scientific community. nih.gov

Development of Advanced and Sustainable Synthetic Routes for this compound

The efficient and sustainable synthesis of this compound and its derivatives is crucial for enabling its exploration in drug discovery and chemical biology. While classical methods for β-lactam synthesis, such as the Staudinger cycloaddition, are well-established, there is a continuous need for more advanced and environmentally friendly approaches.

Future research in this area could focus on:

Catalytic Asymmetric Synthesis: Developing catalytic methods to produce enantiomerically pure this compound, as the stereochemistry of the β-lactam ring is often critical for biological activity.

Flow Chemistry: Utilizing microreactor technology to enable safer, more efficient, and scalable synthesis.

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis, which can offer high selectivity and milder reaction conditions.

Green Chemistry: Designing synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. researchgate.net

Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Drug Discovery Paradigms

The physicochemical properties of this compound make it an interesting candidate for both fragment-based drug discovery (FBDD) and covalent drug discovery.

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful approach for identifying novel lead compounds by screening small, low-molecular-weight fragments. nih.govyoutube.comexlibrisgroup.com this compound, with its relatively simple structure and molecular weight, fits the profile of a typical fragment. Screening of a fragment library containing this scaffold against various biological targets could identify initial hits that can then be optimized into more potent and selective drug candidates. youtube.com The modular nature of the azetidin-2-one synthesis allows for the facile generation of a library of related fragments for screening. researchgate.netresearchgate.net

Covalent Drug Discovery

Covalent drugs form a stable, covalent bond with their biological target, which can lead to prolonged duration of action and increased potency. nih.govyoutube.commdpi.com The electrophilic nature of the β-lactam ring in this compound makes it a potential "warhead" for targeted covalent inhibitors. nih.gov By carefully designing the rest of the molecule to direct it to the desired target, it may be possible to develop highly selective covalent inhibitors for a range of diseases.

Leveraging Artificial Intelligence and Machine Learning for Derivatization and Prediction of Target Interactions

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. mdpi.comnih.govnih.gov These technologies can be applied to the this compound scaffold in several ways:

Predictive Modeling: AI/ML algorithms can be trained on existing data for azetidin-2-one derivatives to predict the biological activity, pharmacokinetic properties, and potential toxicity of new virtual compounds. mdpi.com This can help to prioritize the synthesis of the most promising derivatives.

De Novo Design: Generative AI models can be used to design novel this compound derivatives with desired properties, such as high affinity for a specific target and favorable drug-like characteristics.

Target Prediction: AI/ML tools can predict potential biological targets for this compound based on its chemical structure and comparison to molecules with known targets. researchgate.net

The integration of AI and ML into the research and development of this compound has the potential to significantly accelerate the discovery of new drug candidates.

Identification and Addressing of Remaining Research Gaps and Challenges for this compound

Despite the significant potential of the this compound scaffold, there are several research gaps and challenges that need to be addressed:

Limited Biological Data: There is a lack of comprehensive biological data for this specific compound. Systematic screening against a wide range of targets is needed to fully understand its biological potential.

Potential for Off-Target Effects: The reactive nature of the β-lactam ring could lead to off-target covalent modification of proteins, which could result in toxicity. Careful design and evaluation are necessary to ensure target selectivity.

Drug Resistance: For applications in infectious diseases, the potential for the development of drug resistance, for example, through β-lactamases, needs to be considered and addressed.

Synthetic Complexity of Derivatives: While the core scaffold can be synthesized, the preparation of a diverse library of derivatives with precise stereochemical control can be challenging.

Addressing these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, chemical biology, pharmacology, and computational modeling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-4-(pyridin-3-yl)azetidin-2-one, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization reactions. For example:

  • Step 1 : React pyridin-3-amine with a β-lactam precursor (e.g., chloroacetyl chloride) under anhydrous conditions to form the azetidinone core .
  • Step 2 : Introduce the methyl group via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Key Parameters : Temperature control (reflux at 80–100°C), inert atmosphere (N₂/Ar), and stoichiometric excess of methylating agents to minimize side products .

Q. How can the structural configuration of this compound be confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve the stereochemistry of the azetidinone ring and pyridine orientation .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm methyl group placement (δ ~1.5–2.0 ppm for CH₃) and azetidinone carbonyl signals (δ ~170–180 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₉H₁₀N₂O: 162.08) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Screening Workflow :

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    • Controls : Include β-lactam antibiotics (e.g., penicillin) and negative controls (DMSO vehicle) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action for this compound’s observed antimicrobial effects?

  • Target Identification :

  • Enzyme Inhibition Assays : Test against bacterial penicillin-binding proteins (PBPs) or fungal β-1,3-glucan synthases .
  • Molecular Docking : Use PyMOL/AutoDock to model interactions between the azetidinone core and active sites of target enzymes .
    • Resistance Studies : Serial passaging of bacteria in sub-MIC concentrations to assess resistance development .

Q. What strategies are effective for optimizing structure-activity relationships (SAR) in this compound class?

  • SAR Design :

  • Substituent Variation : Modify the pyridine ring (e.g., 3- vs. 4-position substituents) or azetidinone methyl group (e.g., ethyl, isopropyl) .
  • Bioisosteric Replacement : Replace the pyridine with a thiazole or imidazole ring to enhance solubility or binding affinity .
    • Data Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. How should contradictory data in biological assays (e.g., inconsistent IC₅₀ values) be addressed?

  • Troubleshooting Framework :

  • Assay Reprodubility : Standardize cell culture conditions (e.g., passage number, serum batch) and compound solubility (use DMSO stocks ≤0.1% v/v) .
  • Metabolic Stability : Evaluate compound degradation in assay media via LC-MS .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.